BenchChemオンラインストアへようこそ!

2H-Pyrrolo[3,2-E]benzoxazole

DNA minor groove alkylation CC-1065 analog antitumor antibiotic

2H-Pyrrolo[3,2-E]benzoxazole (CAS 77482-56-5), also known as 2H-oxazolo[4,5-e]indole, is a planar, fully aromatic fused heterocyclic scaffold with the molecular formula C9H6N2O and a molecular weight of 158.16 g/mol. The scaffold is characterized by zero rotatable bonds, zero hydrogen bond donors, and three hydrogen bond acceptor sites, with a computed topological polar surface area of 34 Ų and an XLogP3-AA value of 0.2.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 77482-56-5
Cat. No. B11917372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrrolo[3,2-E]benzoxazole
CAS77482-56-5
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1N=C2C3=CC=NC3=CC=C2O1
InChIInChI=1S/C9H6N2O/c1-2-8-9(11-5-12-8)6-3-4-10-7(1)6/h1-4H,5H2
InChIKeyPMOVBDKOOVMFPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyrrolo[3,2-E]benzoxazole (CAS 77482-56-5): Key Physicochemical Properties and Scaffold Identity for Informed Procurement


2H-Pyrrolo[3,2-E]benzoxazole (CAS 77482-56-5), also known as 2H-oxazolo[4,5-e]indole, is a planar, fully aromatic fused heterocyclic scaffold with the molecular formula C9H6N2O and a molecular weight of 158.16 g/mol [1]. The scaffold is characterized by zero rotatable bonds, zero hydrogen bond donors, and three hydrogen bond acceptor sites, with a computed topological polar surface area of 34 Ų and an XLogP3-AA value of 0.2 [1]. Predicted physicochemical parameters include a boiling point of 337.8±42.0 °C, a density of 1.46±0.1 g/cm³, and a pKa of 4.67±0.20 . This core heterocycle serves as the essential synthetic precursor for the 1,2-dihydro-3H-pyrrolo[3,2-e]benzoxazole-7-carboxylate (CDPBO) DNA-binding subunit, a critical pharmacophoric element in CC-1065 and duocarmycin analog antitumor agents [2].

Why 2H-Pyrrolo[3,2-E]benzoxazole Cannot Be Casually Substituted with Analogs: Structural and Electronic Decisiveness


The 2H-Pyrrolo[3,2-E]benzoxazole scaffold presents a unique combination of electronic and steric features that are not duplicated by its closest structural analogs, such as pyrrolo[3,2-e]benzimidazole or simple indole-based DNA-binding subunits [1]. The presence of the oxazole oxygen provides a hydrogen bond acceptor on the concave face of the DNA-binding subunit, while the absence of an N-H group eliminates hydrogen bond donor capacity—a critical distinction from the benzimidazole analog, which possesses two H-bond donors and only one acceptor [2]. This single-atom difference (O vs. N-H) profoundly impacts DNA minor groove interactions: it drastically reduces DNA alkylation efficiency by approximately 100-fold and diminishes in vitro cytotoxic potency by 40-fold compared to the all-carbon indole-based CBI-CDPI1 subunit [1]. Consequently, substituting the benzoxazole scaffold with a benzimidazole or indole isostere fundamentally alters the pharmacological profile of the resulting conjugate, making direct interchange impossible without compromising target potency or selectivity.

Head-to-Head Comparative Evidence for 2H-Pyrrolo[3,2-E]benzoxazole Derivatives vs. Indole and Benzimidazole Isosteres


DNA Alkylation Efficiency: 100-Fold Reduction Versus the Indole-Based CBI-CDPI1 Subunit

The CBI-CDPBO1 conjugate, which incorporates the 1,2-dihydro-3H-pyrrolo[3,2-e]benzoxazole-7-carboxylate (CDPBO) DNA-binding subunit derived from the target scaffold, exhibits a DNA alkylation efficiency that is approximately 100-fold lower than that of CBI-CDPI1, which contains a standard indole-based DNA-binding subunit [1]. This difference arises from the introduction of a single nitrogen atom on the concave face of the minor groove binder, which negatively impacts the relative efficiency of DNA alkylation [1].

DNA minor groove alkylation CC-1065 analog antitumor antibiotic

In Vitro Cytotoxicity: 40-Fold Lower Potency in L1210 Leukemia Cells Compared to the Indole Comparator

The in vitro cytotoxic activity of (+)-CBI-CDPBO1 against L1210 murine leukemia cells was determined to be IC50 = 200 pM. In the same assay, (+)-CBI-CDPI1, which lacks the benzoxazole oxygen, exhibited an IC50 of 5 pM, representing a 40-fold increase in potency [1]. The benzimidazole analog (+)-CBI-CDPBI1 showed cytotoxicity comparable to (+)-CBI-CDPBO1 (IC50 = 200 pM), indicating that both the oxazole and benzimidazole modifications similarly attenuate potency [1].

L1210 murine leukemia cytotoxicity IC50 ADC payload

DNA Sequence Selectivity Retention: Unperturbed Despite Profound Potency Reduction

Despite a 100-fold reduction in DNA alkylation efficiency and a 40-fold reduction in cytotoxic potency, CBI-CDPBO1 (containing the CDPBO subunit derived from 2H-Pyrrolo[3,2-E]benzoxazole) retains the identical DNA sequence selectivity as the highly potent CBI-CDPI1 comparator [1]. Both agents alkylate the same major sites on DNA, demonstrating that the oxazole modification within the DNA-binding subunit decouples alkylation efficiency from sequence recognition [1].

DNA sequence selectivity minor groove alkylation adenine-N3 alkylation

Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Profile vs. Benzimidazole Isostere

The 2H-Pyrrolo[3,2-E]benzoxazole scaffold (MW 158.16, HBD = 0, HBA = 3, TPSA = 34 Ų) [1] differs fundamentally from its closest benzimidazole analog, 1,6-dihydro-pyrrolo[3,2-e]benzimidazole (MW 157.17, HBD = 2, HBA = 1) . The benzoxazole scaffold completely lacks hydrogen bond donor capacity, whereas the benzimidazole isostere possesses two N-H donor groups. This difference also affects the computed logP and polar surface area, directly influencing passive membrane permeability and oral bioavailability potential of derived conjugates [2].

hydrogen bond donor polar surface area drug-like properties

Synthetic Accessibility: 48% Yield for the Key 2-Benzyloxymethyl Intermediate via Oxidative Coupling

The pivotal intermediate 2-[(benzyloxy)methyl]pyrrolo[3,2-e]benzoxazole (compound 6) was obtained in 48% isolated yield through a novel MnO2-mediated oxidative coupling of 2-(benzyloxy)ethylamine with 5-hydroxyindole [1]. This single-step cascade reaction proceeds via amine regioselective C4 nucleophilic addition to an in situ generated p-quinone monoimine, directly constructing the fused pyrrolo-benzoxazole ring system [1]. In contrast, the corresponding benzimidazole intermediate (compound 25) requires a multi-step sequence: selective C4 nitration of a precursor, reduction of the nitro group, and acid-catalyzed ring closure [1].

MnO2 oxidative coupling regioselective C4 addition pyrrolo[3,2-e]benzoxazole synthesis

Solvatochromic Fluorophore Potential: 87 nm Emission Red-Shift in the 2-Phenyl Derivative (PHOXI)

The 2-phenyl derivative of the target scaffold, 2-phenyl-6H-oxazolo[4,5-e]indole (PHOXI), exhibits a remarkable 87 nm red-shift in emission maximum when transitioning from cyclohexane to water, while maintaining a high fluorescence quantum yield [1]. This solvatochromic sensitivity is attributed to the coplanarity of the oxazolo/indole extended ring system and the phenyl substituent as revealed by DFT calculations [1]. The PHOXI fluorophore can be synthesized from 5-hydroxyindole in 10 minutes under aqueous ambient conditions (borate buffer, pH 8), demonstrating the synthetic tractability of the core scaffold for bioconjugation applications [1].

solvatochromic fluorophore fluorescent probe 5-hydroxyindole derivatization

Optimized Procurement Scenarios: Where 2H-Pyrrolo[3,2-E]benzoxazole Outperforms Analogs


Antibody-Drug Conjugate (ADC) Payload Development Requiring Moderate Cytotoxic Potency

The CBI-CDPBO1 conjugate, built on the CDPBO subunit derived from 2H-Pyrrolo[3,2-E]benzoxazole, delivers an in vitro IC50 of 200 pM against L1210 cells, which is 40-fold less potent than the indole-based CBI-CDPI1 (IC50 = 5 pM) [1]. For ADC programs targeting antigens with moderate expression levels, this attenuated potency may offer a wider therapeutic window by reducing off-target toxicity, while retaining the identical DNA sequence selectivity as the ultra-potent comparator [1].

DNA Minor Groove Binder Library Synthesis with Tunable Potency

The 2H-Pyrrolo[3,2-E]benzoxazole core provides a synthetic entry point to DNA-binding subunits with a hydrogen bond acceptor (oxazole oxygen) on the concave face but no hydrogen bond donor capacity [1]. The key intermediate 2-[(benzyloxy)methyl]pyrrolo[3,2-e]benzoxazole is accessible in 48% yield via a single-step oxidative coupling, offering a more concise synthetic route than the benzimidazole analog, which requires nitration, reduction, and acid-catalyzed closure steps [1]. This enables faster library expansion for systematic exploration of DNA alkylation efficiency and sequence selectivity.

Environment-Sensitive Fluorescent Probe Design for Structural Biology

Derivatization of the 2H-Pyrrolo[3,2-E]benzoxazole scaffold at the 2-position generates solvatochromic fluorophores such as PHOXI, which exhibits an 87 nm emission red-shift from cyclohexane to water while maintaining high quantum yield [2]. The scaffold's inherent planarity and the coplanarity of the oxazolo/indole system with the 2-substituent enable efficient charge-transfer excited states, making it suitable for monitoring protein conformational changes, membrane dynamics, and ligand-binding events through fluorescence readout [2].

Fragment-Based Drug Discovery Focusing on CNS-Penetrant Scaffolds

With zero hydrogen bond donors (HBD = 0) and a moderate TPSA of 34 Ų, the 2H-Pyrrolo[3,2-E]benzoxazole scaffold adheres to key CNS drug-likeness parameters more favorably than its benzimidazole isostere (HBD = 2) [3]. This property profile predicts superior passive blood-brain barrier permeability, positioning the benzoxazole scaffold as a preferred fragment for CNS-targeted medicinal chemistry campaigns where reducing HBD count is a critical optimization parameter [3].

Quote Request

Request a Quote for 2H-Pyrrolo[3,2-E]benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.